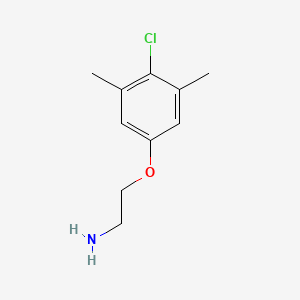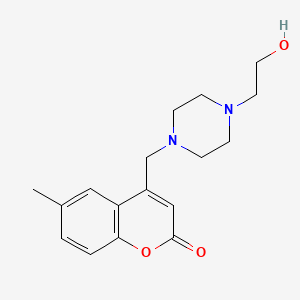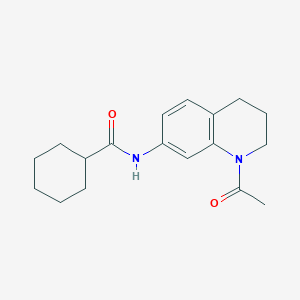
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is an organic compound with applications in various fields, including chemistry, biology, and potentially medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves multiple steps. Initially, the precursor chemicals undergo controlled reactions under specific conditions such as temperature, pressure, and the presence of catalysts. For instance:
Step 1: Synthesis of 3-chloropyridine-2-ol by chlorination of pyridine.
Step 2: Reaction of 3-chloropyridine-2-ol with 1-piperidinol to form 4-(3-chloropyridin-2-yloxy)piperidine.
Step 3: Coupling of the piperidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to yield the final product.
Industrial Production Methods
Industrial scale production would likely involve optimizing these steps to maximize yield and purity while minimizing cost. This typically includes:
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Scalability considerations: such as bulk purchasing of reagents and efficient waste management systems.
Purification techniques: like crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone undergoes several types of chemical reactions:
Oxidation: Conversion to carboxylic acids or other oxidative states.
Reduction: Hydrogenation to reduce functional groups.
Substitution: Halogen substitution reactions given the chlorine in its structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane depending on the reaction's nature.
Major Products Formed
Major products depend on the specific reactions:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to alcohols or fully saturated compounds.
Substitution: Results in substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is widely used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating biochemical pathways due to its reactive functional groups.
Medicine: Potentially as a precursor in drug development, given its complex structure.
Industry: Utilized in materials science for developing new polymers or surface treatments.
Mecanismo De Acción
Effects
The compound interacts with various molecular targets depending on its application. For instance, in a biological context, it might inhibit or activate specific enzymes.
Molecular Targets and Pathways
Key molecular targets could include receptor proteins, enzymes, or nucleic acids. Pathways influenced by this compound may involve cellular signaling or metabolic processes.
Comparación Con Compuestos Similares
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be compared with compounds like:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
1-(4-(3-Bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: These compounds share structural similarities but vary in their substituents, influencing their reactivity and application.
Conclusion
This compound is a versatile compound with a wide array of applications in research and industry. Its unique structure and reactivity make it a valuable asset in scientific exploration and technological innovation.
And there you have it, a comprehensive guide to this intriguing compound! If there's anything more you want to explore, I'm here for it.
Propiedades
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWNMNFOLGTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2476399.png)


![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
